2-(2,4-dichlorophenoxy)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Description

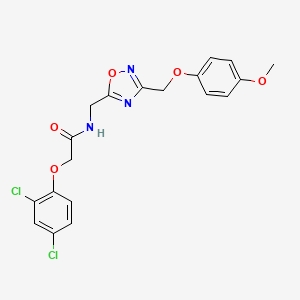

2-(2,4-Dichlorophenoxy)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a structurally complex molecule featuring three key components:

- A 1,2,4-oxadiazole ring substituted with a 4-methoxyphenoxymethyl group, contributing to electronic and steric properties.

- An acetamide linker, common in bioactive molecules for hydrogen bonding and solubility modulation.

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2N3O5/c1-26-13-3-5-14(6-4-13)27-10-17-23-19(29-24-17)9-22-18(25)11-28-16-7-2-12(20)8-15(16)21/h2-8H,9-11H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNCVLABUWVZAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety.

Chemical Structure

The compound features a complex structure characterized by:

- A dichlorophenoxy group

- An oxadiazole moiety

- An acetamide functional group

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown effectiveness against various bacterial strains. The specific compound has not been extensively studied in isolation, but related compounds have demonstrated Minimum Inhibitory Concentrations (MIC) as low as 2 µg/mL against multi-drug resistant tuberculosis (MDR-TB) strains .

Anticancer Properties

Compounds containing oxadiazole rings have been investigated for their anticancer activities. Studies suggest that such compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, a related oxadiazole derivative was found to have an IC50 value of 6.2 µM against colon carcinoma cells . The potential of This compound in similar contexts warrants further exploration.

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory properties of phenoxy-containing compounds. These effects are often linked to the inhibition of pro-inflammatory cytokines and pathways. Although specific data on this compound is limited, its structural analogs have shown promise in reducing inflammation in preclinical models .

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several hypotheses can be drawn from related compounds:

- Receptor Binding : Similar compounds have demonstrated affinity for sigma receptors, which play roles in pain modulation and neuroprotection .

- Enzyme Inhibition : Oxadiazole derivatives may inhibit key enzymes involved in metabolic pathways associated with cancer and inflammation.

Case Studies and Research Findings

Several studies provide insights into the biological activity of related compounds:

- Antimicrobial Efficacy : A study reported that certain oxadiazole derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, with MIC values significantly lower than traditional antibiotics .

- Anticancer Activity : In vitro studies on related oxadiazole compounds revealed their ability to induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, one study showed that a structurally similar compound had an IC50 value of 27.3 µM against breast cancer cells .

- In Vivo Models : Animal studies indicated that compounds with similar structures could effectively reduce tumor size and improve survival rates in cancer-bearing models .

Data Summary Table

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Research indicates that derivatives of 2,4-dichlorophenoxy compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against multidrug-resistant tuberculosis (MDR-TB), with minimum inhibitory concentrations (MIC) significantly lower than standard treatments . The introduction of oxadiazole moieties has been linked to enhanced biological activity, potentially positioning this compound as a candidate for further development in treating resistant bacterial strains.

-

Anticancer Properties :

- The oxadiazole-containing derivatives have been studied for their anticancer potential. In vitro studies suggest that these compounds can induce apoptosis in various cancer cell lines, likely due to their ability to interfere with cellular signaling pathways . This opens avenues for the development of new anticancer agents.

- Anti-inflammatory Effects :

Agricultural Applications

-

Herbicidal Activity :

- The compound's structural components suggest potential use as a herbicide. Compounds with similar dichlorophenoxy structures are known for their effectiveness in controlling broadleaf weeds and grasses in crops like corn . This application could help improve agricultural yields by managing unwanted plant species.

- Plant Growth Regulation :

Case Studies

Chemical Reactions Analysis

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives. This reaction is critical for modifying the compound’s polarity or generating bioactive metabolites.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 6–8 hours | 2-(2,4-Dichlorophenoxy)acetic acid + Oxadiazole-methylamine derivative | |

| Basic Hydrolysis | NaOH (2M), 80°C, 4–6 hours | Sodium 2-(2,4-dichlorophenoxy)acetate + Corresponding amine |

The reaction rate depends on steric hindrance from the oxadiazole and methoxyphenoxy groups. Enzymatic hydrolysis in biological systems may also occur via amidases.

Nucleophilic Aromatic Substitution at the Dichlorophenoxy Group

The electron-deficient aromatic ring (due to electron-withdrawing Cl groups) facilitates nucleophilic substitution, particularly at the ortho and para positions relative to the phenoxy oxygen.

The 4-methoxyphenoxy methyl group stabilizes intermediates via resonance, enhancing reaction efficiency.

Oxadiazole Ring-Opening Reactions

The 1,2,4-oxadiazole ring exhibits moderate stability under acidic conditions but undergoes ring-opening in the presence of strong nucleophiles or reducing agents.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Acidic Ring Opening | H₂SO₄ (conc.), 60°C, 3 hours | N-Acylurea derivative via cleavage of the N–O bond | |

| Reductive Opening | LiAlH₄, THF, 0°C → RT, 2 hours | Diamine intermediate |

The methoxyphenoxy methyl substituent may sterically hinder these reactions compared to simpler oxadiazoles.

Oxidation Reactions

The thioether linkage (if present in analogs) and methoxy groups are susceptible to oxidation.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Methoxy Demethylation | BBr₃, CH₂Cl₂, −78°C → RT, 6 hours | Phenolic derivative (2-(2,4-dichlorophenoxy)-N-...-4-hydroxyphenoxyacetamide) | |

| Sulfoxide Formation | H₂O₂, AcOH, RT, 24 hours | Sulfoxide derivative (for thioether-containing analogs) |

Oxidation of the dichlorophenoxy group is less likely due to electron-withdrawing effects.

Cycloaddition and Rearrangement Reactions

The oxadiazole ring may participate in [3+2] cycloadditions or rearrange under thermal stress.

These reactions are theoretical for the parent compound but observed in structurally related oxadiazoles .

Key Structural Influences on Reactivity

-

Electron-Withdrawing Effects : The dichlorophenoxy group deactivates the aromatic ring, directing substitutions to specific positions.

-

Steric Hindrance : The methoxyphenoxy methyl group reduces accessibility to the oxadiazole ring.

-

Hydrogen Bonding : The acetamide NH participates in intramolecular H-bonding, affecting hydrolysis rates.

Experimental data for this compound remains limited, but reactivity patterns are inferred from analogs . Further studies are needed to validate these pathways.

Comparison with Similar Compounds

Structural Comparisons

The compound shares core motifs with several classes of molecules:

Key Observations :

- The 1,2,4-oxadiazole core in the target compound and 11g may enhance proteasome inhibition via noncovalent interactions, while the quinazolinone in 8d favors aromatic stacking.

- The 2,4-dichlorophenoxy group (shared with 8d ) increases hydrophobicity compared to 11g’s 4-chlorophenyl group.

- 4-Methoxyphenoxymethyl substitution distinguishes the target compound from agrochemicals like alachlor, which prioritize chloroalkyl groups for herbicidal activity .

Physicochemical Properties

Notes:

- The 4-methoxyphenoxy group in the target compound may improve solubility compared to purely hydrophobic analogs like 8d .

- Isomer ratios (e.g., 4:1 in 11g ) highlight the importance of stereochemistry in activity, which may apply to the target compound.

Structure-Activity Relationship (SAR)

- Oxadiazole vs. Quinazolinone: The oxadiazole core (target compound, 11g) favors proteasome inhibition, while quinazolinones (8d ) may target kinase pathways.

- Substituent Effects: 2,4-Dichlorophenoxy: Enhances binding to hydrophobic pockets (shared with 8d ).

Q & A

Basic Question: How can researchers optimize the synthesis of this compound to achieve high yield and purity?

Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-oxadiazol-5-ylmethyl core. Key steps include:

- Cyclization : Use hydroxylamine derivatives with carboxylic acids under dehydrating conditions (e.g., POCl₃ or DCC) to form the oxadiazole ring .

- Coupling reactions : Employ nucleophilic substitution or amide bond formation using reagents like chloroacetyl chloride and bases (e.g., K₂CO₃ or NaOH) in solvents such as DMF or dioxane .

- Reaction optimization : Control temperature (60–100°C) and pH (neutral to mildly basic) to minimize side reactions. For example, reports 80°C in DMF as optimal for coupling .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Basic Question: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra confirm substituent positions and electronic environments. For instance, the methoxyphenoxy group shows a singlet at δ ~3.8 ppm for -OCH₃ .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with UV detection .

Advanced Question: How can researchers resolve contradictions in reported reaction conditions (e.g., solvent choice, catalysts) for synthesizing analogous compounds?

Answer:

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (dioxane). DMF enhances nucleophilicity in amidation but may increase side reactions; dioxane offers better temperature control .

- Catalyst screening : Test bases (e.g., NaOH vs. K₂CO₃) for coupling efficiency. shows NaOH improves yield in dichlorophenoxy acetamide synthesis .

- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (temperature, solvent, catalyst) .

Advanced Question: What experimental strategies can elucidate the mechanism of action of this compound in biological systems?

Answer:

- Molecular docking : Simulate interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock Vina. Focus on the oxadiazole and dichlorophenoxy moieties’ binding affinities .

- In vitro assays : Conduct enzyme inhibition assays (e.g., kinase or protease) with IC₅₀ determination. highlights oxadiazole derivatives as kinase inhibitors .

- Cellular uptake studies : Use fluorescent analogs or radiolabeling (³H/¹⁴C) to track intracellular distribution .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

Answer:

- Substituent variation : Synthesize analogs with modified dichlorophenoxy (e.g., replacing Cl with F) or methoxyphenoxy groups (e.g., -OCH₃ to -OCF₃) .

- Bioactivity profiling : Test analogs against disease models (e.g., cancer cell lines or microbial cultures). notes antimicrobial potential in oxadiazole-acetamide hybrids .

- Electrostatic mapping : Use DFT calculations to correlate substituent electronic properties (Hammett σ constants) with activity .

Basic Question: What are common challenges in purifying this compound, and how can they be addressed?

Answer:

- Challenge : Co-elution of byproducts (e.g., unreacted starting materials).

- Solutions :

- Gradient elution in HPLC (5–100% acetonitrile in water) .

- Use of preparative TLC with dichloromethane/methanol (9:1) for small-scale purification .

- Recrystallization from ethanol/water (7:3) to remove hydrophilic impurities .

Advanced Question: What computational modeling approaches are suitable for predicting the compound’s reactivity or stability?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular dynamics (MD) : Simulate solvent interactions to assess hydrolytic stability (e.g., in aqueous buffers) .

- QSAR models : Corrogate structural descriptors (e.g., logP, polar surface area) with experimental bioactivity data .

Basic Question: What factors should be considered when scaling up the synthesis from milligram to gram scale?

Answer:

- Solvent volume : Optimize solvent-to-reactant ratios (e.g., 10:1 v/w) to maintain reaction efficiency .

- Heat dissipation : Use jacketed reactors for exothermic steps (e.g., cyclization) to prevent thermal runaway .

- Workflow : Implement inline monitoring (e.g., FTIR or Raman spectroscopy) for real-time reaction tracking .

Advanced Question: How can researchers evaluate the compound’s bioactivity against specific molecular targets (e.g., kinases or GPCRs)?

Answer:

- Targeted assays : Use fluorescence polarization (FP) for kinase inhibition or calcium flux assays for GPCR activity .

- Proteomics : Perform pull-down assays with biotinylated analogs to identify binding partners .

- CRISPR screening : Knock out candidate targets in cell lines to assess phenotypic rescue .

Advanced Question: How does the compound’s stability vary under different storage or experimental conditions?

Answer:

- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures .

- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC .

- pH-dependent stability : Incubate in buffers (pH 2–12) and quantify intact compound using LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.